6-Bromo-2-(trifluoromethyl)benzo[b]thiophene
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Description
“6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” is a chemical compound with the molecular formula C9H4BrF3S . It is a derivative of benzothiophene, which is an aromatic organic compound .
Synthesis Analysis
The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” includes a benzothiophene ring with a bromine atom and a trifluoromethyl group attached to it . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S .Chemical Reactions Analysis
Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .Scientific Research Applications
C4H4SC_4H_4SC4H4S
. Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Medicinal Chemistry
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . They can be used to protect metals from corrosion, which is a significant issue in many industries.
Material Science
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in a variety of electronic devices, including organic field-effect transistors (OFETs) .
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a variety of applications, including display technology for televisions and smartphones.
Synthesis of Benzothiophene Motifs
Benzothiophenes have diverse applications in medicinal chemistry and materials science . An approach for the synthesis of benzothiophene motifs under electrochemical conditions has been reported . This involves the reaction of sulfonhydrazides with internal alkynes .
Development of Organic Semiconductors
Thiophene-based compounds play a significant role in the development of organic semiconductors . These semiconductors have applications in various electronic devices, including solar cells and transistors.
properties
IUPAC Name |
6-bromo-2-(trifluoromethyl)-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLMKLFYJSMACO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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